4-Chloro-1-cyclopentyl-1H-pyrazole
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Overview
Description
4-Chloro-1-cyclopentyl-1H-pyrazole is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazone. This intermediate is then reacted with 4-chloropyrazole under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-cyclopentyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Oxidized derivatives of the compound.
Scientific Research Applications
4-Chloro-1-cyclopentyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . Detailed studies on its exact mechanism are ongoing .
Comparison with Similar Compounds
4-Chloropyrazole: Shares the pyrazole core structure but lacks the cyclopentyl group.
1-Cyclopentyl-1H-pyrazole: Similar structure but without the chlorine atom.
Uniqueness: 4-Chloro-1-cyclopentyl-1H-pyrazole is unique due to the presence of both the chlorine atom and the cyclopentyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-1-cyclopentylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKKVONUGQPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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